molecular formula C20H19NO5 B11272636 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

Cat. No.: B11272636
M. Wt: 353.4 g/mol
InChI Key: JTGOFGCGFPCQKP-UHFFFAOYSA-N
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Description

DMB-AM , belongs to the class of benzamide compounds. These amides have diverse applications in medical, industrial, and biological fields. Notably, they find use in treating cancer, hypercholesterolemia, and as antioxidants . DMB-AM’s chemical structure consists of a benzofuran ring substituted with a dimethoxybenzoyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Details on industrial-scale production methods are not widely available, but research continues in this area.

Chemical Reactions Analysis

DMB-AM undergoes various reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at various positions.

    Common Reagents: Specific reagents depend on the desired modification.

    Major Products: These include derivatives with altered functional groups.

Scientific Research Applications

    Antioxidant Activity: DMB-AM exhibits antioxidant properties, making it valuable in combating oxidative stress.

    Antibacterial Activity: In vitro tests demonstrate its efficacy against gram-positive and gram-negative bacteria.

    Drug Discovery: Researchers explore DMB-AM’s potential as a drug candidate.

Mechanism of Action

    Targets: DMB-AM likely interacts with specific molecular targets.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight DMB-AM’s distinctive features.

    Similar Compounds: Provide a list of related benzamide derivatives.

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on existing research findings, including data tables and relevant case studies.

Structural Overview

The compound features a benzofuran moiety with methoxy substitutions, which are known to enhance biological activity. The presence of the dimethoxybenzoyl group contributes to its potential pharmacological properties. The molecular formula is C23H23NO5C_{23}H_{23}NO_{5}, and its intricate structure allows for various chemical interactions that may lead to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often display significant antimicrobial properties. For instance, benzofuran derivatives have been documented to show activity against various bacterial strains, including M. tuberculosis and Staphylococcus aureus .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar benzofuran derivatives have demonstrated antiproliferative effects against cancer cell lines such as A549 and HCC827 .

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-(4-methylphenyl)benzamideSimple methoxy substitutionModerate antibacterial activity
4-DimethylaminobenzamideDimethylamino groupStronger antimicrobial properties
N-(4-Hydroxyphenyl)benzamideHydroxyl group instead of methoxyNotable antioxidant activity

The unique combination of multiple methoxy groups and the benzofuran structure in this compound potentially enhances its solubility and biological activity compared to simpler analogs.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies are ongoing to determine how this compound interacts with biological targets such as enzymes or receptors involved in disease processes.

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives:

  • Antimycobacterial Activity : A study demonstrated that certain benzofuran derivatives exhibited profound antimycobacterial activity with low toxicity towards mammalian cells . This suggests a promising therapeutic index for compounds like this compound.
  • Antiproliferative Effects : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapy .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

InChI

InChI=1S/C20H19NO5/c1-11-15-9-13(21-12(2)22)5-7-18(15)26-20(11)19(23)16-10-14(24-3)6-8-17(16)25-4/h5-10H,1-4H3,(H,21,22)

InChI Key

JTGOFGCGFPCQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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